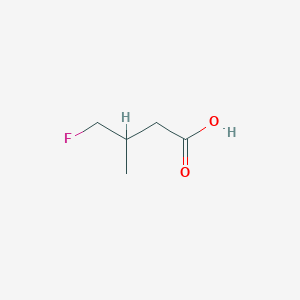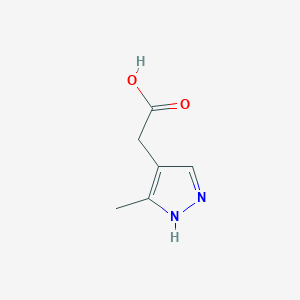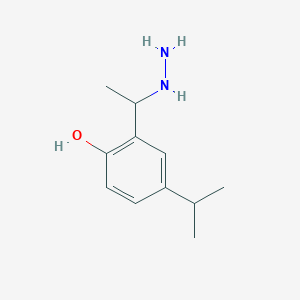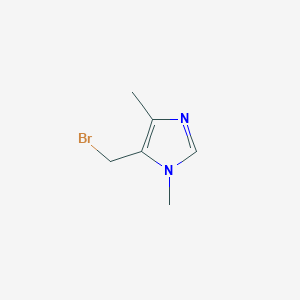
S-Butyl-L-cysteine--hydrogen chloride (1/1)
描述
S-Butyl-L-cysteine–hydrogen chloride (1/1) is a derivative of L-cysteine, an amino acid essential for protein synthesis and various biochemical processes in the body. This compound has gained significant attention in scientific research due to its potential therapeutic properties, particularly its antioxidant and anti-inflammatory effects.
准备方法
The synthesis of S-Butyl-L-cysteine–hydrogen chloride (1/1) involves the protection of the cysteine thiol group, which is crucial for facilitating the synthesis of complex disulfide-rich peptides . The synthetic route typically includes the use of protecting groups to prevent side reactions and ensure the correct connectivity of cysteine residues . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
化学反应分析
S-Butyl-L-cysteine–hydrogen chloride (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the cysteine thiol group .
科学研究应用
S-Butyl-L-cysteine–hydrogen chloride (1/1) has been extensively studied for its potential therapeutic applications in various fields. In chemistry, it is used as a building block for the synthesis of peptides and proteins . In biology, it has been shown to reduce oxidative stress and inflammation, making it a promising candidate for the treatment of neurodegenerative diseases. Additionally, it has industrial applications in the production of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of S-Butyl-L-cysteine–hydrogen chloride (1/1) is believed to involve the activation of antioxidant enzymes such as superoxide dismutase and catalase. These enzymes help reduce oxidative stress and inflammation in the body, which are key factors in the development of various diseases. The compound may also interact with specific molecular targets and pathways involved in cellular protection and repair.
相似化合物的比较
S-Butyl-L-cysteine–hydrogen chloride (1/1) is unique compared to other cysteine derivatives due to its specific chemical structure and properties. Similar compounds include other cysteine derivatives such as N-acetylcysteine and S-methyl-L-cysteine. These compounds also exhibit antioxidant properties but may differ in their specific mechanisms of action and therapeutic applications.
属性
IUPAC Name |
(2R)-2-amino-3-butylsulfanylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-2-3-4-11-5-6(8)7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGLBSHFNLOQRL-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00779027 | |
| Record name | S-Butyl-L-cysteine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00779027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13331-77-6 | |
| Record name | S-Butyl-L-cysteine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00779027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methyl-2-{[2-(3-methylpiperidin-1-yl)-2-oxoethyl]amino}phenyl)acetamide](/img/structure/B1651641.png)
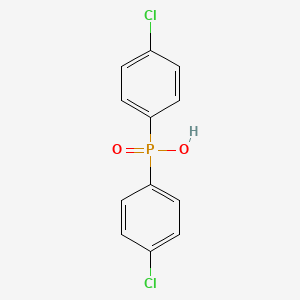
![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrochloride](/img/structure/B1651644.png)
![2-(Phenylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1651645.png)
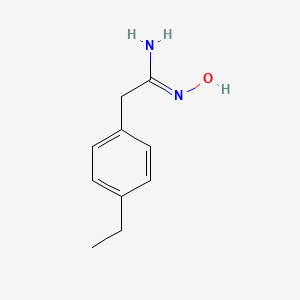
![3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B1651648.png)
![3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B1651649.png)
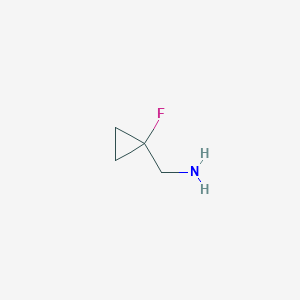
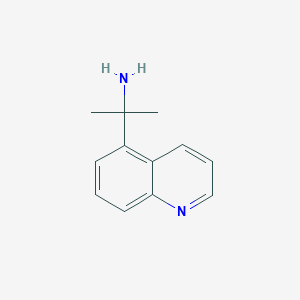
![Phenol, 2-methoxy-4-[(2-thiazolylimino)methyl]-](/img/structure/B1651654.png)
